KAAD-Cyclopamine

Hedgehog signaling Smoothened antagonism Cancer biology

Researchers studying Hedgehog (Hh) signaling often face challenges with reversible inhibitors that lose efficacy against mutant SMO variants. KAAD-Cyclopamine provides a definitive solution as an irreversible SMO antagonist (Ki = 3.9 nM) with a 20 nM IC50 in Shh-LIGHT2 assays. - Enables discrimination of wild-type vs. mutant SMO activity (IC50 = 500 nM in SmoA1-LIGHT cells). - Demonstrates synergy with itraconazole, reducing effective IC50 to 1.8 nM for combination therapy screening. - Blocks SAG-induced SMO ciliary accumulation, ideal for live-cell imaging of trafficking.

Molecular Formula C44H63N3O4
Molecular Weight 698.0 g/mol
Cat. No. B1234132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKAAD-Cyclopamine
Synonyms3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine
KAAD-cyclopamine
Molecular FormulaC44H63N3O4
Molecular Weight698.0 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7
InChIInChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29-,31+,35-,36-,38-,39+,42-,43-,44-/m0/s1
InChIKeyWDHRPWOAMDJICD-FOAQWNCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KAAD-Cyclopamine: Potent Smoothened Antagonist


KAAD-Cyclopamine (CAS 306387-90-6) is a synthetic, cell-permeable derivative of the natural alkaloid cyclopamine, engineered to act as a potent and specific antagonist of the Smoothened (SMO) receptor . It functions by blocking Hedgehog (Hh) signaling, a pathway critical in embryonic development and oncogenesis [1]. Unlike its parent compound, KAAD-Cyclopamine features a keto group enabling irreversible binding to SMO, which enhances its inhibitory potency and prolongs target engagement .

Why Generic Substitution Fails


Generic substitution among Smoothened (SMO) antagonists is not advisable due to significant differences in binding kinetics, potency across mutant SMO variants, and mechanism of action. KAAD-Cyclopamine exhibits irreversible, covalent binding to SMO, a property not shared by all antagonists, which leads to prolonged pathway suppression . Furthermore, its potency varies dramatically depending on the cellular context and specific SMO mutation, with IC50 values ranging from 20 nM in standard Shh-LIGHT2 assays to 500 nM in SmoA1-LIGHT cells . In contrast, other antagonists like vismodegib (GDC-0449) show different potency profiles against wild-type and mutant SMO, and agents like itraconazole act non-competitively at a distinct binding site [1]. These differences preclude simple interchangeability in experimental or therapeutic settings.

Quantitative Evidence vs. Key Comparators


Potency vs. Cyclopamine in Shh-LIGHT2

In the standard Shh-LIGHT2 cellular assay for Hedgehog pathway activity, KAAD-Cyclopamine demonstrates a 2.3-fold lower IC50 (20 nM) compared to its parent compound cyclopamine (46 nM), indicating significantly higher potency .

Hedgehog signaling Smoothened antagonism Cancer biology

Binding Affinity vs. Cyclopamine and SANTs

KAAD-Cyclopamine exhibits a higher binding affinity (Ki = 3.9 nM) for Smoothened compared to cyclopamine (Ki = 13 nM) and the SANT series antagonists SANT-1 (partial inhibition at 10 µM) and SANT-2 (Ki = 7.8 nM), as measured in a [3H]SAG-1.3 binding assay [1].

Receptor binding Smoothened Pharmacology

Potency Against SmoA1 Mutant vs. Wild-Type

KAAD-Cyclopamine exhibits a 25-fold reduction in potency against the oncogenic SmoA1 mutant (IC50 = 500 nM) compared to wild-type SMO (IC50 = 20 nM in Shh-LIGHT2 assay), a functional selectivity profile that may differ from other antagonists like vismodegib, which shows high-affinity (1.3 nM) and low-affinity (2.3 µM) binding states .

Drug resistance Smoothened mutations Functional selectivity

Synergy with Itraconazole

Combining KAAD-Cyclopamine with the antifungal agent itraconazole produces a synergistic inhibition of Hedgehog signaling, reducing the IC50 of KAAD-Cyclopamine from 21 nM to 1.8 nM in the presence of 900 nM itraconazole in Shh-LIGHT2 cells [1]. This synergy is attributed to itraconazole binding a distinct site on SMO, circumventing resistance mechanisms.

Combination therapy Drug synergy SMO resistance

Blockade of SMO Ciliary Accumulation

KAAD-Cyclopamine (300 nM) effectively blocks the accumulation of Smo-mEos2 in the primary cilium induced by the SMO agonist SAG (100 nM), as demonstrated by quantitative fluorescence microscopy in NIH 3T3 cells [1]. This functional assay confirms its ability to antagonize SMO activation in a physiologically relevant context.

Cilia biology SMO trafficking Hedgehog signaling

Optimal Research Applications


Dissecting Wild-Type vs. Mutant SMO

KAAD-Cyclopamine's 25-fold reduced potency against the oncogenic SmoA1 mutant (IC50 = 500 nM) compared to wild-type SMO (IC50 = 20 nM) makes it an ideal tool for dissecting signaling pathways in cancers harboring SMO mutations . Researchers can use this differential sensitivity to distinguish between wild-type and mutant SMO activity in heterogeneous tumor cell populations or to study acquired resistance mechanisms.

Overcoming SMO Antagonist Resistance

The demonstrated synergy between KAAD-Cyclopamine and itraconazole, which reduces the IC50 of KAAD-Cyclopamine from 21 nM to 1.8 nM, provides a robust experimental system for investigating combination therapies aimed at overcoming resistance to SMO antagonists [1]. This is particularly relevant for preclinical studies of basal cell carcinoma and medulloblastoma, where resistance to vismodegib is a clinical challenge.

Probing SMO Trafficking and Ciliary Dynamics

The ability of KAAD-Cyclopamine to block SAG-induced accumulation of SMO in primary cilia (as shown in NIH 3T3 cells) positions it as a key reagent for live-cell imaging studies of SMO trafficking [2]. This application is critical for understanding the spatiotemporal regulation of Hedgehog signaling and for screening compounds that modulate ciliary function.

High-Potency Wild-Type Pathway Inhibition

With an IC50 of 20 nM in the standard Shh-LIGHT2 assay and a binding affinity (Ki) of 3.9 nM, KAAD-Cyclopamine is the preferred choice for experiments requiring maximal pathway suppression at low concentrations to minimize off-target effects [3]. This includes high-throughput screening for pathway modulators, gene expression studies, and validation of Hedgehog dependency in cancer cell lines.

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